molecular formula C11H13ClFN B1312213 Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine CAS No. 711-98-8

Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine

Cat. No.: B1312213
CAS No.: 711-98-8
M. Wt: 213.68 g/mol
InChI Key: GHSRWLBYKQPZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine is an organic compound with the molecular formula C11H13ClFN. It is a derivative of butanamine, where the amine group is bonded to a phenyl ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine typically involves the condensation reaction between 1-butanamine and 2-chloro-6-fluorobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solvents like ethanol or methanol can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Butanamine: A simple aliphatic amine with similar structural features but lacks the phenyl ring substitution.

    2-Butanamine: An isomer of 1-butanamine with the amine group on the second carbon.

    2-Methyl-1-propanamine: Another isomer with a branched structure.

    2-Methyl-2-propanamine: A tertiary amine with a different substitution pattern

Uniqueness

Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-butyl-1-(2-chloro-6-fluorophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSRWLBYKQPZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456614
Record name AG-G-78693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711-98-8
Record name AG-G-78693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.